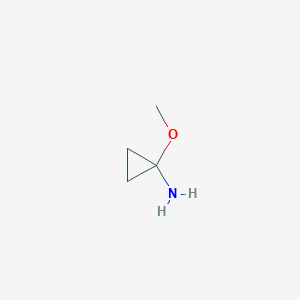

1-Methoxycyclopropanamine

Description

1-Methoxycyclopropanamine is an organic compound characterized by a cyclopropane ring substituted with a methoxy group and an amine group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

Molecular Formula |

C4H9NO |

|---|---|

Molecular Weight |

87.12 g/mol |

IUPAC Name |

1-methoxycyclopropan-1-amine |

InChI |

InChI=1S/C4H9NO/c1-6-4(5)2-3-4/h2-3,5H2,1H3 |

InChI Key |

WTLDDMZDICPROB-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxycyclopropanamine can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: In an industrial setting, the preparation of this compound often involves the hydrogenation of methoxy acetone in the presence of ammonia and a metallic-type hydrogenation catalyst such as palladium/carbon, platinum/carbon, or nickel . This method is favored for its high yield and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxycyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The methoxy and amine groups can be substituted under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-Methoxycyclopropanamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Methoxycyclopropanamine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Cyclopropanamine: Shares the cyclopropane ring but lacks the methoxy group.

Methoxycyclopropane: Contains the methoxy group but lacks the amine group.

1-Aminocyclopropane: Similar structure but without the methoxy substitution.

Uniqueness: 1-Methoxycyclopropanamine is unique due to the presence of both the methoxy and amine groups on the cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-Methoxycyclopropanamine, a cyclic amine compound characterized by its unique three-membered cyclopropane ring structure and a methoxy group, has garnered attention in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molar Mass : Approximately 87.12 g/mol

- Appearance : Typically appears as a colorless to pale yellow liquid.

- Solubility : Soluble in polar solvents such as water and methanol.

The presence of the methoxy group and the amine functional group is essential for its biological activity, particularly in neurotransmitter modulation and other pharmacological effects.

This compound's biological activity is primarily attributed to its ability to interact with various neurotransmitter systems. The amine functional group allows it to act as a potential neuromodulator, influencing neurotransmitter release and receptor activity.

Key Mechanisms:

- Neurotransmitter Modulation : Similar compounds have been shown to affect serotonin and dopamine pathways, suggesting potential antidepressant or anxiolytic effects.

- Receptor Binding : Interaction studies indicate binding affinity to various receptors, which may lead to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of cyclopropanamine have shown effectiveness against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential antibacterial | |

| 2-Methoxycyclopropanamine | Antifungal | |

| 3-Methoxypropylamine | Antimicrobial |

Neuroactive Properties

Compounds like this compound may possess neuroactive properties due to their structural similarities with known neurotransmitters. This suggests possible applications in treating mood disorders or neurodegenerative diseases.

Case Studies

Several case studies have explored the effects of similar compounds on human subjects:

- Case Study 1 : A clinical trial involving a related compound demonstrated significant improvements in anxiety levels among participants when administered over a four-week period. The study employed an N-of-1 design, allowing for personalized assessment of treatment efficacy .

- Case Study 2 : Another study focused on the neuroprotective effects of cyclopropanamine derivatives in animal models of Parkinson's disease. Results indicated reduced neuroinflammation and improved motor function .

Research Findings

Recent research has highlighted the potential of this compound in various therapeutic areas:

- Antidepressant Effects : A study indicated that compounds with similar structures could enhance serotonin levels, providing a basis for further investigation into their use as antidepressants.

- Neuroprotective Effects : Animal studies suggest that these compounds might protect against neuronal damage, indicating potential applications in neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.